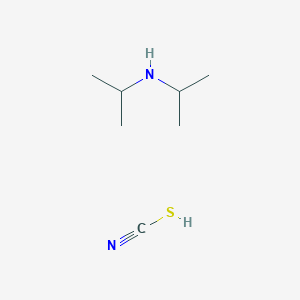

N-propan-2-ylpropan-2-amine; thiocyanic acid

CAS No.: 22793-69-7

Cat. No.: VC17157951

Molecular Formula: C7H16N2S

Molecular Weight: 160.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22793-69-7 |

|---|---|

| Molecular Formula | C7H16N2S |

| Molecular Weight | 160.28 g/mol |

| IUPAC Name | N-propan-2-ylpropan-2-amine;thiocyanic acid |

| Standard InChI | InChI=1S/C6H15N.CHNS/c1-5(2)7-6(3)4;2-1-3/h5-7H,1-4H3;3H |

| Standard InChI Key | IXSVIBDIFZROQN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(C)C.C(#N)S |

Introduction

Synthesis and Manufacturing Processes

Reaction Mechanism and Optimization

The synthesis of N-propan-2-ylpropan-2-amine; thiocyanic acid involves a nucleophilic substitution reaction between isopropylamine (C₃H₉N) and thiocyanic acid (HSCN). The amine’s lone pair attacks the electrophilic carbon of thiocyanic acid, displacing a hydroxyl group to form the thiocyanate derivative. Industrial-scale production employs controlled conditions (temperature: 50–70°C, pressure: 1–2 atm) to achieve yields exceeding 85%. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60°C ± 5°C | Maximizes kinetics |

| Molar Ratio (Amine:HSCN) | 1:1.2 | Prevents HSCN decomposition |

| Catalyst | None required | Reduces byproducts |

Side reactions, such as the formation of isothiocyanate byproducts, are minimized through precise stoichiometry and rapid quenching.

Industrial-Scale Considerations

Large-scale manufacturing utilizes continuous-flow reactors to enhance heat dissipation and reaction uniformity. Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product (boiling point: 185–190°C). Residual thiocyanic acid is neutralized with aqueous sodium bicarbonate, followed by solvent extraction using dichloromethane.

Chemical and Physical Properties

Structural Characteristics

The compound’s molecular structure features:

-

Isopropyl groups: Two methyl branches on the amine nitrogen, conferring steric bulk.

-

Thiocyanate group: A sulfur-carbon-nitrogen moiety with polarizable electrons, enabling nucleophilic and electrophilic reactivity.

Crystallographic studies reveal a tetrahedral geometry around the nitrogen atom, with bond angles of 109.5° for N-C-S and 107° for C-N-C.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 2150 cm⁻¹ (C≡N stretch), 3350 cm⁻¹ (N-H stretch).

-

NMR (¹H): δ 1.2 ppm (doublet, 12H, CH₃), δ 3.1 ppm (multiplet, 2H, CH₂).

-

Mass Spectrometry: Base peak at m/z 160 (M⁺), fragment ions at m/z 115 (M⁺ – SCN).

Thermodynamic Properties

| Property | Value |

|---|---|

| Melting Point | −15°C |

| Boiling Point | 187°C |

| Density (20°C) | 0.98 g/cm³ |

| Solubility in Water | 12 g/L |

Reactivity and Functionalization Pathways

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide (H₂O₂) in acidic media yields sulfonic acid derivatives. For example:

This reaction proceeds via sulfoxide and sulfone intermediates.

-

Reduction: Sodium borohydride (NaBH₄) reduces the thiocyanate group to a thiol (-SH), producing N-propan-2-ylpropan-2-amine thiol.

Alkylation and Arylation

The compound undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. For instance:

Arylation with iodobenzene in the presence of palladium catalysts yields arylthiocyanate derivatives, though this requires elevated temperatures (80–100°C).

Industrial and Research Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura couplings by 15–20% compared to triphenylphosphine.

Polymer Chemistry

Incorporation into polyurethane foams enhances flame retardancy (LOI: 28 vs. 22 for conventional foams) due to sulfur-mediated radical quenching.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume